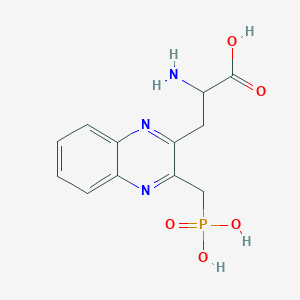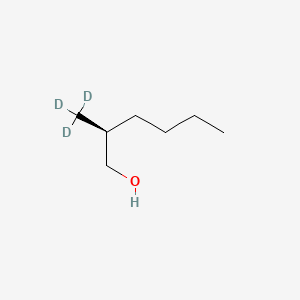
(S)-2-Methylhexanol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methylhexanol-d3 is a deuterated alcohol, which means it contains deuterium, a stable isotope of hydrogen. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylhexanol-d3 typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. One common method is the reduction of (S)-2-Methylhexanone-d3 using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4). The reaction is usually carried out under an inert atmosphere to prevent the incorporation of regular hydrogen atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Methylhexanol-d3 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to (S)-2-Methylhexanone-d3 using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield (S)-2-Methylhexane-d3.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum deuteride in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: (S)-2-Methylhexanone-d3
Reduction: (S)-2-Methylhexane-d3
Substitution: (S)-2-Methylhexyl chloride-d3
Applications De Recherche Scientifique
(S)-2-Methylhexanol-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms in chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the production of deuterated solvents and reagents for various industrial applications.
Mécanisme D'action
The mechanism of action of (S)-2-Methylhexanol-d3 involves the incorporation of deuterium atoms into various molecular pathways. Deuterium has a higher mass than hydrogen, which can affect the rate of chemical reactions and the stability of certain molecular bonds. This property is exploited in studies to understand reaction kinetics and mechanisms.
Comparaison Avec Des Composés Similaires
(S)-2-Methylhexanol-d3 is unique due to the presence of deuterium atoms, which distinguishes it from its non-deuterated counterpart, (S)-2-Methylhexanol. Similar compounds include:
(S)-2-Methylhexanol: The non-deuterated version, which lacks the unique properties imparted by deuterium.
®-2-Methylhexanol-d3: The enantiomer of this compound, which has a different spatial arrangement of atoms.
(S)-2-Methylhexanone-d3: The oxidized form of this compound.
The presence of deuterium in this compound makes it particularly valuable in research applications where isotopic labeling is required.
Propriétés
Formule moléculaire |
C7H16O |
|---|---|
Poids moléculaire |
119.22 g/mol |
Nom IUPAC |
(2S)-2-(trideuteriomethyl)hexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1/i2D3 |
Clé InChI |
LCFKURIJYIJNRU-HMQROFFESA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](CCCC)CO |
SMILES canonique |
CCCCC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


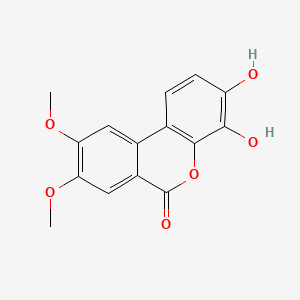
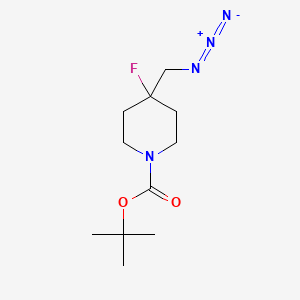
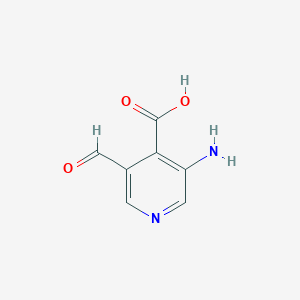
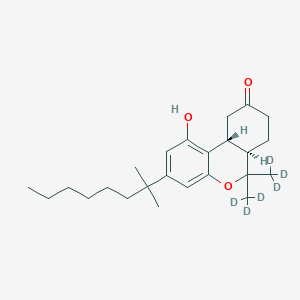
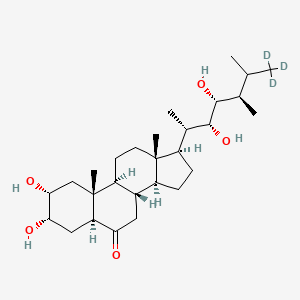
![(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol](/img/structure/B13443389.png)
![5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B13443391.png)
![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole](/img/structure/B13443399.png)
![2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B13443406.png)
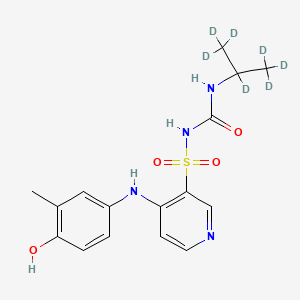
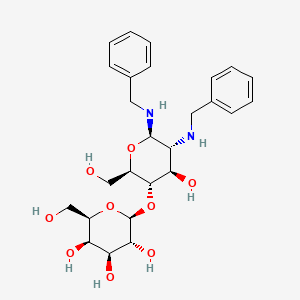
![(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13443422.png)
![8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13443430.png)
